2-cyclobutyl-4-iodopyridine
Description
Structure
3D Structure
Properties
CAS No. |
2639427-04-4 |
|---|---|
Molecular Formula |
C9H10IN |
Molecular Weight |
259.09 g/mol |
IUPAC Name |
2-cyclobutyl-4-iodopyridine |
InChI |
InChI=1S/C9H10IN/c10-8-4-5-11-9(6-8)7-2-1-3-7/h4-7H,1-3H2 |
InChI Key |
LZXNWHXEMCPTKQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)C2=NC=CC(=C2)I |
Purity |
95 |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 2 Cyclobutyl 4 Iodopyridine
Regioselective Iodination and Halogen-Exchange Strategies for Pyridine (B92270) Core Functionalization
The introduction of an iodine atom at the C4 position of a 2-substituted pyridine ring is a key challenge that can be addressed through several synthetic avenues.
Direct C-H iodination of pyridine rings is a common method for introducing iodine. However, radical-based direct C-H iodination protocols for pyridines typically result in substitution at the C3 and C5 positions. nih.govchempanda.com Achieving selective iodination at the C4 position in the presence of a substituent at the C2 position often requires specific directing groups or reaction conditions that favor the less accessible C4 position.
One strategy to achieve C4-selectivity is through the use of a blocking group. For instance, a simple maleate-derived blocking group has been shown to enable Minisci-type decarboxylative alkylation with high selectivity at the C4 position of various pyridines. researchgate.netchemrxiv.orgnih.govchemrxiv.orgscispace.com While this method is for alkylation, the principle of using a removable directing group could potentially be adapted for a C4-iodination reaction.
Another approach involves the "halogen dance" reaction. This has been successfully used to synthesize 2-bromo-4-iodopyridine (B27774) from 2-bromopyridine (B144113) using lithium diisopropylamide (LDA) and iodine. researchgate.net This method offers a pathway to a 2,4-dihalogenated pyridine which can then be further functionalized.
| Method | Reagents | Selectivity | Potential Applicability to 2-Cyclobutyl-4-iodopyridine |
| Radical C-H Iodination | Radical initiator, Iodine source | Primarily C3 and C5 | Low for direct C4 iodination |
| Halogen Dance | LDA, I2 on a 2-halopyridine | C4 iodination | Potentially applicable starting from 2-cyclobutyl-x-bromopyridine |
A common and effective method for synthesizing iodopyridines is through nucleophilic halogen exchange, often referred to as the Finkelstein reaction. This involves treating a precursor halopyridine, such as a chloropyridine or bromopyridine, with an iodide salt. For instance, the synthesis of 3,5-dibromo-4-iodopyridine (B1430625) has been achieved via a halogen exchange reaction on 3,4,5-tribromopyridine (B189418) using potassium iodide. google.com This strategy could be applied to a 2-cyclobutyl-4-halopyridine precursor. The success of this reaction often depends on the relative reactivity of the carbon-halogen bonds, with the C-I bond being the most favorable thermodynamically.
The reactivity of halopyridines in nucleophilic substitution can be influenced by the position of the halogen and the reaction conditions. Microwave irradiation has been shown to significantly accelerate nucleophilic aromatic substitution reactions on halopyridines. sci-hub.se
| Precursor | Reagents | Product | Reference |
| 3,4,5-Tribromopyridine | Potassium Iodide, Acetyl Chloride | 3,5-Dibromo-4-iodopyridine | google.com |
| 2-Halopyridines (Cl, Br) | Iodotrimethylsilane | 2-Iodopyridine | chempanda.com |
The presence of a cyclobutyl group at the C2 position can exert both steric and electronic effects on the synthetic pathways. Steric hindrance from the bulky cyclobutyl group can influence the regioselectivity of direct C-H functionalization reactions. For instance, in radical functionalization of substituted pyridines, steric effects can play a role in directing incoming radicals to less hindered positions. nih.gov However, electronic effects can also be significant and sometimes override steric considerations. nih.gov
Precursor-Based and Multi-Step Synthesis of this compound
Given the challenges of direct C4-iodination, multi-step synthetic sequences starting from readily available precursors are often more practical.
Convergent synthesis involves the separate preparation of key fragments of the target molecule, which are then combined in the final stages. For this compound, a convergent approach could involve the synthesis of a 2,4-disubstituted pyridine ring through a cyclization reaction. Various methods exist for the de novo synthesis of substituted pyridines, such as the Hantzsch or Bohlmann-Rahtz syntheses, which could potentially be adapted to incorporate the desired cyclobutyl and iodo functionalities from simpler acyclic precursors. rsc.org
Another convergent strategy would be to utilize a pre-functionalized pyridine ring. For example, a palladium-catalyzed cross-coupling reaction could be employed to attach the cyclobutyl group to a 2-halo-4-iodopyridine or vice versa.
Divergent synthesis begins with a common intermediate that is then elaborated into a variety of different target molecules. For the synthesis of this compound, a suitable starting point could be 2-cyclobutylpyridine. From this common intermediate, various functionalization reactions could be explored to introduce the iodine at the C4 position.
For instance, a divergent approach could start with the synthesis of a 2,4-disubstituted pyridine derivative that can be readily converted to the target compound. An example from the literature shows the synthesis of 2,4-disubstituted pyrimidines (a related heterocyclic system) where substituents at the C2 and C4 positions were varied to study their properties. nih.gov A similar divergent approach could be envisioned for pyridines, starting from a common 2-cyclobutylpyridine intermediate.
A potential divergent route could involve the initial synthesis of 2-cyclobutyl-4-aminopyridine. The amino group could then be converted to an iodo group via a Sandmeyer-type reaction, a well-established method for the conversion of aromatic amines to halides. chempanda.com
Catalytic Systems in the Synthesis of this compound
The introduction of both the cyclobutyl group and the iodine atom onto the pyridine ring can be effectively achieved through the use of sophisticated catalytic systems. These catalysts, typically based on transition metals or organic molecules, facilitate reactions that would otherwise be sluggish or unselective.
Transition metal catalysis is a powerful tool for the formation of carbon-carbon and carbon-halogen bonds, making it highly suitable for the synthesis of this compound. A plausible and efficient strategy involves a two-step sequence: the introduction of the cyclobutyl moiety via a cross-coupling reaction, followed by regioselective iodination.
One of the most effective methods for introducing alkyl groups onto a pyridine ring is the Negishi cross-coupling reaction. This reaction typically involves the coupling of an organozinc reagent with an organic halide in the presence of a palladium or nickel catalyst. For the synthesis of the 2-cyclobutylpyridine precursor, a 2-halopyridine (such as 2-bromopyridine) can be coupled with cyclobutylzinc chloride. The use of palladium catalysts, such as Pd(PPh₃)₄ or catalysts derived from ligands like X-Phos, has been shown to be effective for the coupling of 2-pyridylzinc reagents with various aryl halides, demonstrating the feasibility of this approach for constructing the C-C bond. researchgate.net The general applicability of Negishi coupling for creating C(sp²)-C(sp³) bonds is well-established. wikipedia.orgorganic-chemistry.org
Following the successful installation of the cyclobutyl group, the subsequent challenge is the regioselective iodination at the C4 position. Direct C-H functionalization has emerged as a powerful strategy in organic synthesis. rsc.orgbeilstein-journals.org While the inherent electronic properties of the pyridine ring often favor functionalization at the C2 and C6 positions, methods for achieving regioselectivity at the C4 position have been developed. For instance, radical-based iodination protocols have been shown to selectively iodinate pyridines at various positions, including C3 and C5, depending on the reaction conditions and substituents. scispace.com While direct C4-iodination of a 2-alkylpyridine is challenging, strategic use of directing groups or specific catalysts can influence the regioselectivity.
A summary of representative transition metal-catalyzed reactions applicable to the synthesis of this compound is presented in the table below.
| Reaction Type | Catalyst/Reagents | Key Features | Analogous Reaction Yields |
| Negishi Coupling | Pd(PPh₃)₄, Ni(dppe)Cl₂ | Formation of the 2-cyclobutylpyridine intermediate. | 70-95% |
| Direct C-H Iodination | I₂, K₂S₂O₈ | Potential for direct iodination of the pyridine ring. | 40-60% (regioisomeric mixtures often observed) |
Yields are based on analogous reactions reported in the literature and may vary for the specific synthesis of this compound.
In the quest for more sustainable and cost-effective synthetic methods, organocatalysis and metal-free reactions have gained significant traction. These approaches avoid the use of often toxic and expensive transition metals.
For the synthesis of this compound, a photochemical organocatalytic approach could be envisioned for the introduction of the cyclobutyl group. Recent studies have demonstrated the functionalization of pyridines with radicals derived from C-H bonds, facilitated by an organocatalyst and light. nih.govresearchgate.netnih.gov This method relies on the generation of a pyridinyl radical which then couples with an alkyl radical. While specific examples with cyclobutane (B1203170) are not prevalent, the general methodology offers a promising metal-free alternative for the C-H alkylation of pyridines.
For the iodination step, several metal-free methods have been developed. The use of molecular iodine in combination with an oxidizing agent is a common strategy for the electrophilic iodination of aromatic systems. mdpi.com For pyridine derivatives, radical-based C-H iodination protocols using reagents like potassium persulfate (K₂S₂O₈) and sodium iodide have been reported to afford iodinated pyridines, although control of regioselectivity can be a challenge. scispace.com
The table below outlines potential organocatalytic and metal-free approaches.
| Reaction Type | Catalyst/Reagents | Key Features | Analogous Reaction Yields |
| Photochemical C-H Alkylation | Dithiophosphoric acid (organocatalyst), light | Metal-free introduction of the cyclobutyl group. | 50-70% (regioselectivity can be an issue) |
| Radical C-H Iodination | I₂, K₂S₂O₈ | Metal-free iodination of the pyridine ring. | 40-60% (often yields mixtures of regioisomers) |
Yields are based on analogous reactions reported in the literature and may vary for the specific synthesis of this compound.
Sustainable and Efficient Synthesis of this compound
The principles of green chemistry are increasingly influencing the design of synthetic routes. Microwave-assisted synthesis and flow chemistry are two key technologies that contribute to more sustainable and efficient chemical processes.
Microwave irradiation has been shown to dramatically reduce reaction times, increase yields, and often improve product purity compared to conventional heating methods. nih.gov In the context of synthesizing this compound, microwave-assisted Suzuki or Negishi coupling reactions could be employed for the efficient introduction of the cyclobutyl group. Numerous studies have demonstrated the successful application of microwave heating to accelerate palladium-catalyzed cross-coupling reactions for the synthesis of substituted pyridines. nih.govdurham.ac.uk For instance, Suzuki couplings of aryl halides with boronic acids have been achieved in minutes under microwave irradiation, a significant improvement over the hours required with conventional heating. nih.gov
The table below highlights the potential advantages of microwave-assisted synthesis for key steps.
| Reaction Step | Conventional Heating Time | Microwave-Assisted Time | Potential Yield Improvement |
| Negishi Coupling | 6-24 hours | 10-30 minutes | 10-20% |
| Iodination | 4-12 hours | 15-45 minutes | 5-15% |
Data is estimated based on general literature for similar reaction types.
Flow chemistry, where reactions are carried out in a continuously flowing stream through a reactor, offers numerous advantages over traditional batch processing. These include enhanced safety, better heat and mass transfer, improved reproducibility, and the potential for straightforward scaling-up. For the synthesis of this compound, a multi-step flow process could be designed to telescope the cyclobutylation and iodination steps, minimizing manual handling and purification of intermediates.
The C-H functionalization of pyridines is an area where flow chemistry has shown significant promise. researchgate.net Continuous flow reactors allow for precise control over reaction parameters such as temperature, pressure, and residence time, which can be crucial for controlling the regioselectivity of reactions like C-H iodination. Furthermore, the generation and use of reactive intermediates, such as organozinc reagents for Negishi coupling, can be performed more safely in a flow system.
A conceptual continuous flow setup could involve the following sequential modules:
Reagent Introduction: A stream of a 2-halopyridine and a separate stream of the cyclobutylating agent (e.g., pre-formed cyclobutylzinc chloride or reagents for its in-situ generation) are pumped and mixed.
Cross-Coupling Reactor: The mixed stream passes through a heated column packed with a solid-supported palladium catalyst to effect the Negishi coupling.
In-line Purification (Optional): A scavenger resin could be used to remove the catalyst and unreacted starting materials.
Iodination Reactor: A stream of an iodinating agent is introduced, and the mixture passes through a second reactor, potentially with UV irradiation if a photochemical process is employed, to achieve C-H iodination.
Product Collection: The final product stream is collected for final purification.
This integrated approach not only enhances efficiency and safety but also aligns with the principles of modern, sustainable chemical manufacturing.
Comprehensive Analysis of 2 Cyclobutyl 4 Iodopyridine Reactivity and Transformational Chemistry
Palladium-Catalyzed Cross-Coupling Reactions Involving the C-I Bond
Palladium-catalyzed cross-coupling reactions are fundamental tools in modern organic synthesis for constructing complex molecular architectures. mychemblog.com For 2-cyclobutyl-4-iodopyridine, the C-I bond serves as a key handle for these transformations due to its high reactivity in the oxidative addition step of the catalytic cycle, which is typically the rate-determining step for less reactive halides like chlorides or bromides. libretexts.orgnih.gov
The Suzuki-Miyaura coupling is a versatile and widely used method for forming C-C bonds by reacting an organohalide with an organoboron compound, typically a boronic acid or boronic ester, in the presence of a palladium catalyst and a base. youtube.comresearchgate.net This reaction is highly valued for its mild conditions, functional group tolerance, and the commercial availability and stability of the organoboron reagents. libretexts.org
For this compound, the Suzuki reaction allows for the introduction of a wide range of aryl, heteroaryl, vinyl, and alkyl groups at the 4-position. The general reaction involves the coupling of the iodopyridine with a suitable boronic acid or ester.
General Reaction Scheme:

The catalytic cycle involves the oxidative addition of the C-I bond to a Pd(0) complex, followed by transmetalation with the organoboron species (activated by the base), and concluding with reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.
Key parameters for a successful Suzuki-Miyaura coupling include the choice of catalyst, ligand, base, and solvent. For pyridine-containing substrates, specific ligands can be crucial to prevent catalyst inhibition by the pyridine (B92270) nitrogen.
Table 1: Typical Conditions for Suzuki-Miyaura Coupling of 4-Iodopyridine Derivatives
| Parameter | Description | Examples | Citation(s) |
|---|---|---|---|
| Palladium Catalyst | Provides the active Pd(0) species. | Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd₂(dba)₃ | nih.govjst.go.jp |
| Ligand | Stabilizes the Pd center and facilitates the catalytic cycle. | PPh₃, dppf, XPhos, SPhos | nih.gov |
| Base | Activates the boronic acid for transmetalation. | K₂CO₃, Cs₂CO₃, K₃PO₄, NaOH | jst.go.jpwikipedia.org |
| Solvent | Solubilizes reactants and influences reaction rate. | Toluene, Dioxane, THF, DMF, often with water. | nih.govwikipedia.org |
| Boron Reagent | The source of the new carbon fragment. | Arylboronic acids, Cyclopropylboronic acid, Potassium cyclobutyltrifluoroborate | youtube.comnih.gov |
This table is interactive. Click on the headers to sort.
Research on 4-iodopyridine derivatives has shown that catalysts like Pd(dppf)Cl₂ in toluene/water with K₂CO₃ can yield good results. jst.go.jp However, a challenge in the synthesis of active pharmaceutical ingredients (APIs) containing a 4-arylpyridine substructure is the formation of phenylated impurities derived from phosphorus ligands like dppf. jst.go.jpresearchgate.net Optimization studies have focused on minimizing these byproducts by adjusting the catalyst, ligand, and solvent systems. jst.go.jp
Besides the Suzuki coupling, other palladium- or nickel-catalyzed reactions are effective for forming C-C bonds from this compound.
Stille Coupling: This reaction couples the organohalide with an organostannane (organotin) reagent. While effective, a significant drawback is the toxicity and difficulty in removing tin byproducts.
Negishi Coupling: The Negishi coupling utilizes an organozinc reagent, which is more reactive than the corresponding organoboron or organotin compounds. wikipedia.org This heightened reactivity allows for milder reaction conditions and faster reaction times. wikipedia.org Organozinc reagents are often prepared in situ from a Grignard or organolithium reagent via transmetalation with a zinc salt like ZnCl₂. chem-station.com The reaction demonstrates high functional group tolerance. chem-station.com For this compound, transmetalation to an organozinc species followed by a palladium-catalyzed coupling with an aryl or heteroaryl halide is a viable strategy. chemrxiv.org
Kumada Coupling: As one of the earliest cross-coupling methods, the Kumada coupling employs a Grignard reagent (organomagnesium) as the nucleophilic partner, typically with a nickel or palladium catalyst. organic-chemistry.orgwikipedia.org The high reactivity of Grignard reagents can limit the functional group tolerance of the reaction compared to Suzuki or Negishi couplings. chem-station.com However, it is a powerful and economical method when substrate compatibility allows. organic-chemistry.org For this compound, the reaction would involve coupling with a Grignard reagent like phenylmagnesium bromide. nih.gov
Table 2: Comparison of Stille, Negishi, and Kumada Couplings
| Coupling Reaction | Organometallic Reagent | Catalyst | Key Advantages | Key Disadvantages |
|---|---|---|---|---|
| Stille | R-Sn(Alkyl)₃ | Pd | Tolerant of many functional groups. | Toxicity and removal of tin byproducts. |
| Negishi | R-Zn-X | Pd or Ni | High reactivity, mild conditions, high functional group tolerance. wikipedia.orgchem-station.com | Organozinc reagents are moisture and air-sensitive. wikipedia.org |
| Kumada | R-Mg-X | Ni or Pd | High reactivity, inexpensive reagents. organic-chemistry.org | Limited functional group tolerance due to basicity/nucleophilicity of Grignard reagents. chem-station.com |
This table is interactive. Click on the headers to sort.
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms C-N bonds between an aryl halide and an amine in the presence of a stoichiometric base. mychemblog.comwikipedia.org This reaction has become a cornerstone for the synthesis of aryl amines, which are prevalent in pharmaceuticals and other biologically active compounds. mychemblog.comthieme-connect.com It serves as a more versatile and milder alternative to classical methods like the Goldberg reaction or nucleophilic aromatic substitution. wikipedia.org
For this compound, this reaction enables the direct introduction of primary or secondary amines at the 4-position. The catalytic cycle involves oxidative addition of the palladium(0) catalyst to the C-I bond, coordination of the amine, deprotonation by the base to form a palladium-amido complex, and subsequent reductive elimination to yield the 4-aminopyridine derivative. libretexts.orgwikipedia.org
The choice of ligand is critical for the success of the Buchwald-Hartwig amination. Early systems used simple phosphine (B1218219) ligands, but significant advancements came with the development of sterically hindered and electron-rich biaryl phosphine ligands (e.g., XPhos, RuPhos) and ferrocenyl-based ligands (e.g., Josiphos). nih.govrug.nl
Studies on 2-fluoro-4-iodopyridine have shown that the Buchwald-Hartwig reaction is highly selective for the 4-position, leaving the more traditionally reactive 2-position untouched. thieme-connect.comresearchgate.net This complementary regioselectivity is a key advantage. The reactions can often be performed under microwave irradiation to shorten reaction times. thieme-connect.comresearchgate.net
Table 3: Representative Conditions for Buchwald-Hartwig Amination of 4-Iodopyridines
| Component | Example | Function | Citation(s) |
|---|---|---|---|
| Aryl Halide | This compound | Electrophile | |
| Amine | Anilines, alkylamines, heterocycles | Nucleophile | thieme-connect.comresearchgate.net |
| Pd-Catalyst | Pd(OAc)₂, Pd₂(dba)₃ | Catalyst Precursor | thieme-connect.comrug.nl |
| Ligand | BINAP, Josiphos, XPhos | Accelerates reductive elimination, prevents catalyst decomposition. | nih.govthieme-connect.comresearchgate.net |
| Base | Cs₂CO₃, K₂CO₃, NaOtBu | Deprotonates the amine in the catalytic cycle. | mychemblog.comthieme-connect.com |
| Solvent | Dioxane, Toluene | Reaction Medium | mychemblog.com |
This table is interactive. Click on the headers to sort.
The Sonogashira coupling is a palladium- and copper-cocatalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide to form a disubstituted alkyne. wikipedia.orgscirp.org This reaction is the most reliable method for synthesizing arylalkynes and conjugated enynes. libretexts.org It is typically carried out under mild, anaerobic conditions using an amine as both the base and, occasionally, the solvent. organic-chemistry.orgjk-sci.com
The reaction mechanism involves two interconnected catalytic cycles. wikipedia.org In the palladium cycle, oxidative addition of this compound to the Pd(0) catalyst occurs. In the copper cycle, the terminal alkyne reacts with a Cu(I) salt (like CuI) to form a copper acetylide intermediate. Transmetalation of the acetylide group from copper to the palladium complex, followed by reductive elimination, yields the 4-alkynylpyridine product. wikipedia.org
The reactivity of the halide in Sonogashira couplings follows the order I > OTf > Br >> Cl. wikipedia.org The C-I bond of this compound is therefore highly suitable for this transformation.
Table 4: General Conditions for Sonogashira Coupling
| Component | Role | Examples | Citation(s) |
|---|---|---|---|
| Palladium Catalyst | Main catalyst for cross-coupling. | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ | jk-sci.commdpi.com |
| Copper(I) Cocatalyst | Activates the alkyne. | CuI, CuBr | jk-sci.com |
| Base | Deprotonates the alkyne; neutralizes HX byproduct. | Et₃N, i-Pr₂NH, Piperidine | libretexts.orgjk-sci.com |
| Ligand | Stabilizes the palladium catalyst. | PPh₃ | scirp.org |
| Solvent | Reaction medium. | THF, DMF, Acetonitrile | scirp.orgjk-sci.com |
This table is interactive. Click on the headers to sort.
Copper-free Sonogashira protocols have also been developed to avoid issues associated with the copper cocatalyst, such as the formation of alkyne homocoupling (Glaser coupling) byproducts. libretexts.orgorganic-chemistry.org
The Heck reaction is a palladium-catalyzed C-C coupling of an unsaturated halide (like this compound) with an alkene in the presence of a base to form a substituted alkene. This reaction is a powerful method for the arylation of olefins.
The mechanism involves the oxidative addition of the aryl iodide to Pd(0), followed by migratory insertion of the alkene into the palladium-carbon bond. A subsequent β-hydride elimination step releases the olefinated product and a hydridopalladium complex, which is then converted back to the active Pd(0) catalyst by the base.
For this compound, the Heck reaction would allow for the introduction of a vinyl group at the 4-position, leading to the formation of 4-styrenylpyridine derivatives or other substituted alkenes. The regioselectivity of the alkene insertion and the stereoselectivity of the resulting double bond are key considerations in this reaction.
Nucleophilic Aromatic Substitution (SNAr) Reactions
Nucleophilic aromatic substitution (SNAr) is a substitution reaction where a nucleophile displaces a leaving group on an aromatic ring. wikipedia.org Unlike benzene, which is electron-rich and resistant to nucleophilic attack, pyridine is an electron-deficient heterocycle, making it more susceptible to such reactions. wikipedia.orgyoutube.com
The SNAr mechanism proceeds via a two-step addition-elimination process. First, the nucleophile attacks the carbon bearing the leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. libretexts.org The aromaticity of the ring is temporarily broken in this high-energy intermediate. stackexchange.com In the second step, the leaving group is expelled, and the aromaticity of the ring is restored. youtube.com
For pyridine derivatives, SNAr occurs preferentially at the 2- and 4-positions (ortho and para to the nitrogen). stackexchange.com This is because attack at these positions allows the negative charge of the Meisenheimer intermediate to be delocalized onto the electronegative nitrogen atom, which provides significant stabilization. stackexchange.com Attack at the 3-position does not allow for this resonance stabilization. stackexchange.com
In this compound, the iodine atom at the activated 4-position is a good leaving group. The reaction is further facilitated by the presence of the electron-withdrawing nitrogen atom. Therefore, strong nucleophiles can displace the iodide to form a variety of 4-substituted pyridine derivatives.
Common Nucleophiles for SNAr on Pyridines:
Alkoxides (RO⁻)
Thiolates (RS⁻)
Amides (e.g., NaNH₂) in the Chichibabin reaction wikipedia.org
Amines (R₂NH)
Cyanide (CN⁻)
The reaction of this compound with a nucleophile such as sodium methoxide would be expected to yield 2-cyclobutyl-4-methoxypyridine. The efficiency of the reaction depends on the strength of the nucleophile and the reaction conditions, which often involve elevated temperatures.
Mechanistic Investigations of SNAr at the C4 Position
Nucleophilic aromatic substitution (SNAr) on the pyridine ring is a fundamental transformation. For this compound, the reaction proceeds at the C4 position, which is activated by the electron-withdrawing pyridine nitrogen. The accepted mechanism is a two-step addition-elimination process.
Nucleophilic Addition: The reaction initiates with the attack of a nucleophile (Nu⁻) at the C4 carbon, which bears the iodo leaving group. This attack breaks the aromaticity of the pyridine ring and forms a high-energy, negatively charged intermediate known as a Meisenheimer complex.
Stabilization of Intermediate: The negative charge of the Meisenheimer complex is delocalized across the ring and, crucially, onto the electronegative nitrogen atom. This resonance stabilization is a key factor that favors substitution at the C2 and C4 positions over the C3 and C5 positions. stackexchange.comstackexchange.com For attack at C4, the negative charge is effectively stabilized by the para-positioned nitrogen.
Elimination and Aromatization: In the final step, the aromaticity of the ring is restored by the expulsion of the iodide leaving group, yielding the C4-substituted pyridine product.
Regioselectivity and Scope of SNAr in the Presence of the Cyclobutyl Group
The regioselectivity of SNAr reactions on this compound is decisively controlled by the positions of the nitrogen and the iodo group.
Primary Site of Reaction: Nucleophilic attack occurs almost exclusively at the C4 position. This is because the pyridine nitrogen activates the C4 (para) position, stabilizing the anionic intermediate through resonance, and the iodine atom is a viable leaving group at this site. stackexchange.comuci.eduyoutube.com
Influence of the 2-Cyclobutyl Group: The cyclobutyl group at the C2 position exerts both steric and electronic effects.
Steric Hindrance: The bulkiness of the cyclobutyl group sterically shields the C2 position, making a competing SNAr reaction at this position (if a leaving group were present) highly unlikely. It also hinders nucleophilic approach to the adjacent C3 position.
Electronic Effect: As an alkyl group, the cyclobutyl substituent is weakly electron-donating. This effect slightly deactivates the pyridine ring towards nucleophilic attack compared to an unsubstituted pyridine. However, this minor deactivation is not sufficient to overcome the strong directing and activating effect of the ring nitrogen for substitution at the C4 position. wuxiapptec.com
The scope of the reaction is broad, allowing for the introduction of various functionalities at the C4 position.
| Nucleophile Class | Example Nucleophile | Resulting Product Structure |
|---|---|---|
| Amines | Morpholine | 4-(2-Cyclobutylpyridin-4-yl)morpholine |
| Alkoxides | Sodium Methoxide (NaOCH₃) | 2-Cyclobutyl-4-methoxypyridine |
| Thiolates | Sodium Thiophenoxide (NaSPh) | 2-Cyclobutyl-4-(phenylthio)pyridine |
| Cyanides | Potassium Cyanide (KCN) | 2-Cyclobutylpyridine-4-carbonitrile |
Lithiation, Halogen-Metal Exchange, and Organometallic Intermediates
The generation of organometallic intermediates from this compound opens avenues for further functionalization, particularly through carbon-carbon bond formation.
Directed Ortho-Lithiation of Iodopyridines
Directed ortho-lithiation (DoM) is a powerful technique for the regioselective deprotonation of aromatic rings using a strong base, guided by a directing metalation group (DMG). wikipedia.org In pyridine systems, both the ring nitrogen and substituents can act as DMGs. uwindsor.ca
For this compound, lithiation with a hindered base like lithium diisopropylamide (LDA) at low temperatures is dictated by several factors:
The pyridine nitrogen directs lithiation to the C2 and C6 positions. The C2 position is blocked by the cyclobutyl group.
Halogens, including iodine, can direct lithiation to their ortho positions. scispace.comresearchgate.netacs.org Therefore, the iodo group at C4 directs to the C3 and C5 positions.
The cyclobutyl group at C2 sterically hinders the C3 position.
Considering these factors, the most probable site for deprotonation is the C5 position, which is ortho to the directing iodo group and less sterically encumbered than the C3 position. This would result in the formation of the 2-cyclobutyl-5-lithio-4-iodopyridine intermediate. It is also important to consider the possibility of a "halogen dance" rearrangement, where initial lithiation at one position is followed by migration of the halogen. scispace.com
Generation and Reactivity of Organolithium and Organozinc Species
Once the organolithium intermediate is formed, it can be trapped with various electrophiles or used to generate other, more stable organometallic reagents.
Organolithium Species: The initially formed 2-cyclobutyl-5-lithio-4-iodopyridine is a highly reactive nucleophile and a strong base. It readily reacts with a wide range of electrophiles, such as aldehydes, ketones, and alkyl halides, to introduce new substituents at the C5 position.
Organozinc Species: Organozinc reagents are valued for their high functional group tolerance and moderate reactivity, making them ideal for cross-coupling reactions. wikipedia.org There are two primary methods to generate an organozinc species from this compound:
Transmetalation: The organolithium intermediate (2-cyclobutyl-5-lithio-4-iodopyridine) can be treated with a zinc salt, such as zinc chloride (ZnCl₂), to undergo a lithium-zinc exchange, yielding the corresponding organozinc species.
Oxidative Insertion: Direct insertion of activated zinc metal (e.g., Rieke zinc) into the carbon-iodine bond is a common method for preparing arylzinc reagents. wikipedia.orgnih.gov This reaction would form 2-cyclobutylpyridin-4-ylzinc iodide, preserving the hydrogen at the C5 position. This method is often facilitated by additives like lithium chloride. nih.gov Iodine-zinc exchange reactions promoted by bases have also been reported. researchgate.net
The resulting organozinc reagents are significantly less reactive than their organolithium precursors and are key partners in palladium-catalyzed cross-coupling reactions like the Negishi coupling. wikipedia.orgnih.gov
| Method | Reagents | Intermediate Formed | Key Characteristics |
|---|---|---|---|
| Directed Ortho-Lithiation | LDA, THF, -78 °C | 2-Cyclobutyl-5-lithio-4-iodopyridine | Highly reactive, strong base |
| Transmetalation | Organolithium species + ZnCl₂ | (2-Cyclobutyl-4-iodopyridin-5-yl)zinc chloride | Moderately reactive, good for cross-coupling |
| Oxidative Insertion | Activated Zn(0), LiCl | 2-Cyclobutylpyridin-4-ylzinc iodide | Functional group tolerant, common for Negishi coupling |
Radical Functionalization and C-H Activation Strategies
The carbon-iodine bond in this compound is susceptible to cleavage to form radical intermediates, enabling a different set of synthetic transformations.
Reductive Radical Coupling and Addition Reactions
Reductive cross-electrophile coupling has emerged as a powerful strategy for forming C-C bonds. Aryl iodides are excellent precursors for these reactions, typically involving a transition-metal catalyst, often nickel, and a stoichiometric reductant. nih.govnih.gov
The general mechanism for a nickel-catalyzed reductive coupling involving this compound is as follows:
A low-valent nickel catalyst, often Ni(0) or Ni(I), is generated in situ.
This nickel species reacts with this compound. This can occur via oxidative addition to form a Ni(II)-aryl species or via a single-electron transfer (SET) process to generate a 2-cyclobutyl-pyridin-4-yl radical.
The resulting nickel-aryl complex or the aryl radical then couples with another radical species, which is generated from a second electrophile (e.g., an alkyl halide).
Reductive elimination from the nickel center releases the final coupled product and regenerates a catalytically active nickel species.
This methodology allows for the coupling of the 2-cyclobutylpyridine core with a variety of sp³-hybridized carbon fragments derived from radical precursors. nih.govacs.orguva.nl Iodopyridines have been shown to be competent substrates in such electrochemical nickel-catalyzed couplings. nih.govacs.org
| Coupling Partner Class | Example Reagent | Resulting Product | Catalyst System (Typical) |
|---|---|---|---|
| Alkyl Halides | tert-Butyl bromide | 4-tert-Butyl-2-cyclobutylpyridine | Ni catalyst, Zn or Mn reductant |
| α-Chloronitriles | 2-Chloro-2-phenylacetonitrile | 2-(2-Cyclobutylpyridin-4-yl)-2-phenylacetonitrile | Chiral Ni catalyst, Zn reductant nih.gov |
| Amine-derived Radical Precursors | Cyclohexylamine-derived Katritzky salt | 2-Cyclobutyl-4-cyclohexylpyridine | Ni catalyst, Electrochemical reduction nih.govacs.org |
Base-Catalyzed Halogen Dance and Pyridyne Intermediates
The "halogen dance" is a base-catalyzed isomerization reaction where a halogen atom migrates to a different position on an aromatic or heteroaromatic ring. wikipedia.org This process is typically initiated by deprotonation of the ring by a strong base, such as lithium diisopropylamide (LDA), to form a highly reactive organolithium intermediate. wikipedia.org In the context of halopyridines, this can lead to the formation of pyridyne intermediates, which are highly reactive species containing a formal triple bond within the pyridine ring. wikipedia.org
For a hypothetical this compound, a base-catalyzed halogen dance would likely be influenced by the electronic and steric properties of the cyclobutyl group. The reaction could theoretically proceed through a 3,4-pyridyne intermediate. The formation of such an intermediate from a 4-halopyridine has been previously observed in other systems. wikipedia.org However, without experimental data, the specific conditions required and the regioselectivity of any subsequent trapping reactions with nucleophiles remain speculative for this compound.
The stability and reactivity of the potential pyridyne intermediate would be influenced by the 2-cyclobutyl substituent. Research on other substituted pyridynes has shown that substituents can affect the distortion of the triple bond and thus influence the regioselectivity of nucleophilic attack.
Other Key Reactions and Rearrangements
Beyond the halogen dance, substituted iodopyridines are versatile intermediates in a variety of other chemical transformations. While no specific reactions have been reported for this compound, its structure suggests potential reactivity in several key areas based on the known chemistry of analogous compounds.
Cross-Coupling Reactions: The iodine atom at the 4-position would be expected to readily participate in various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, Sonogashira, and Buchwald-Hartwig aminations. These reactions are fundamental in medicinal and materials chemistry for the formation of carbon-carbon and carbon-heteroatom bonds. The cyclobutyl group at the 2-position could sterically influence the efficiency of these coupling reactions.
Metal-Halogen Exchange: The iodo group can undergo metal-halogen exchange with organolithium or Grignard reagents to generate a 4-pyridyl organometallic species. This intermediate could then be trapped with a wide range of electrophiles to introduce new functional groups at the 4-position.
Nucleophilic Aromatic Substitution (SNAr): While less reactive than their 2- and 4-halopyridinium salt counterparts, 4-iodopyridines can undergo nucleophilic aromatic substitution under certain conditions, particularly with strong nucleophiles. The electron-withdrawing nature of the pyridine nitrogen facilitates this type of reaction.
It is important to reiterate that the reactions described above are based on the general reactivity of substituted iodopyridines and have not been experimentally verified for this compound.
Advanced Spectroscopic and Computational Characterization of 2 Cyclobutyl 4 Iodopyridine Systems
Computational Chemistry and Theoretical Studies
Non-covalent Interactions within 2-Cyclobutyl-4-iodopyridine Complexes
A comprehensive review of scientific literature and chemical databases reveals a notable absence of specific research focused on the non-covalent interactions of this compound. While extensive studies exist on the non-covalent interactions of related pyridine (B92270) derivatives, particularly concerning halogen bonding, specific experimental or computational data for this compound complexes is not presently available.
The study of non-covalent interactions is crucial for understanding the supramolecular chemistry and crystal engineering of organic compounds. nih.gov For a molecule such as this compound, several types of non-covalent interactions would be anticipated based on its structural motifs. The presence of an iodine atom on the pyridine ring is expected to make it a potent halogen bond donor. nih.gov Halogen bonding is a highly directional, non-covalent interaction between an electrophilic region on a halogen atom (the σ-hole) and a nucleophilic site. researchgate.netju.edu.jo In complexes, the iodine atom of this compound could interact with various halogen bond acceptors, such as anions or Lewis bases. acs.org
Furthermore, the pyridine ring itself can participate in π-π stacking interactions, where the aromatic rings of two molecules arrange in a face-to-face or offset manner. The cyclobutyl group, with its C-H bonds, could also engage in weaker C-H···π interactions with the aromatic ring of another molecule.
While general principles of non-covalent interactions are well-established, their specific nature, geometry, and energetic contributions are highly dependent on the precise molecular and crystal structure. mdpi.com Detailed research findings, including data on interaction energies, bond lengths, and angles, would require dedicated crystallographic and computational studies on this compound and its complexes. The lack of such studies in the current body of scientific literature prevents a detailed discussion and the presentation of specific data tables for this compound.
Future research involving the synthesis and crystallographic analysis of this compound, coupled with high-level computational modeling, would be necessary to elucidate the specific non-covalent interactions at play in its solid-state and in complexed forms. Such studies would provide valuable insights into the supramolecular chemistry of this particular compound and contribute to the broader understanding of halogenated heterocyclic systems.
Future Directions and Emerging Research Opportunities in 2 Cyclobutyl 4 Iodopyridine Chemistry
Development of Novel Catalytic Systems for Efficient Transformations
The iodine atom at the 4-position of 2-cyclobutyl-4-iodopyridine is a key handle for a variety of cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations. A significant future direction lies in the development of more efficient and versatile catalytic systems to facilitate these transformations. Research will likely focus on:
Low-Temperature Catalysis: Designing catalysts, particularly those based on palladium, nickel, or copper, that can operate effectively at lower temperatures. This would not only improve the energy efficiency of reactions but also enhance the functional group tolerance, allowing for the synthesis of more complex molecules without the need for extensive protecting group strategies.
Ligand Design: The synthesis and application of novel ligands that can stabilize and activate the metal center of the catalyst will be crucial. These ligands can be tailored to improve reaction rates, increase yields, and even induce stereoselectivity in certain transformations.
Photoredox Catalysis: The use of visible-light-mediated photoredox catalysis offers a mild and powerful alternative to traditional cross-coupling methods. Future work could explore the application of this technology to activate the C-I bond in this compound for a range of carbon-carbon and carbon-heteroatom bond formations.
| Catalyst System | Transformation Type | Potential Advantages |
| Palladium-based with advanced phosphine (B1218219) ligands | Suzuki, Heck, Sonogashira | High efficiency, broad substrate scope, lower catalyst loading |
| Nickel-based catalysts | Reductive cross-coupling | Use of less expensive metal, unique reactivity profiles |
| Copper-catalyzed systems | Ullmann-type couplings, C-N and C-O bond formation | Cost-effective, good for heteroatom coupling |
| Dual Photoredox/Metal Catalysis | Various cross-couplings | Mild reaction conditions, novel reaction pathways |
Green Chemistry Innovations in Synthesis and Derivatization
In line with the growing emphasis on sustainable chemical manufacturing, future research on this compound will undoubtedly incorporate green chemistry principles. nih.govnih.gov Key areas of innovation are expected to include:
Benign Solvents: A shift away from traditional volatile organic compounds (VOCs) towards greener alternatives such as water, supercritical fluids (like CO2), or bio-derived solvents. nih.gov The development of catalytic systems that are effective in these media will be a critical area of research.
Atom Economy: Designing synthetic routes that maximize the incorporation of all atoms from the starting materials into the final product, thereby minimizing waste. This can be achieved through the development of addition reactions and catalytic cycles that avoid the use of stoichiometric reagents.
Energy Efficiency: The adoption of energy-efficient techniques such as microwave-assisted synthesis or mechanochemistry can significantly reduce the energy consumption of chemical processes. chemrxiv.org
Integration with Flow Chemistry and Automated Synthesis Platforms
Flow chemistry offers numerous advantages over traditional batch synthesis, including improved safety, better process control, and enhanced scalability. acs.orgnih.gov The integration of this compound chemistry with these platforms represents a significant opportunity for future research. acs.orgnih.gov
Continuous Production: Developing continuous flow processes for the synthesis and derivatization of this compound would enable on-demand production and facilitate rapid library synthesis for screening purposes.
Reaction Optimization: Automated flow systems allow for high-throughput experimentation, enabling the rapid optimization of reaction conditions (e.g., temperature, pressure, catalyst loading, and residence time).
Multi-step Synthesis: The modular nature of flow chemistry allows for the telescoping of multiple reaction steps into a single, continuous process, which can significantly shorten synthesis times and reduce the need for intermediate purification. rjptonline.org
| Technology | Application in this compound Chemistry | Key Benefits |
| Microreactors | Precise control over reaction parameters for cross-coupling reactions | Enhanced safety, improved yield and selectivity, rapid mixing |
| Packed-Bed Reactors | Use of immobilized catalysts for continuous derivatization | Catalyst recycling, simplified product purification, process intensification |
| Automated Synthesis Platforms | High-throughput screening of reaction conditions and library synthesis | Accelerated discovery of new derivatives and optimal synthetic routes |
Application of Machine Learning and Artificial Intelligence for Reaction Prediction
The application of machine learning (ML) and artificial intelligence (AI) is set to revolutionize organic synthesis. uc.ptnih.gov In the context of this compound, these computational tools can be employed to:
Predict Reaction Outcomes: ML models can be trained on large datasets of chemical reactions to predict the products and yields of new transformations involving this compound. uc.ptnih.gov This can help chemists to prioritize experiments and avoid unproductive reaction pathways.
Optimize Reaction Conditions: AI algorithms can be used to explore vast parameter spaces and identify the optimal conditions for a given reaction, leading to improved efficiency and reduced experimental effort. vcu.edu
Discover Novel Reactions: By analyzing existing chemical knowledge, AI tools may be able to propose entirely new types of reactions and synthetic routes for the derivatization of this compound.
Exploration of New Reactivity Modes and Synthetic Targets
Beyond the well-established cross-coupling reactions of the iodo group, future research will likely focus on exploring new reactivity modes of this compound. This could involve:
C-H Activation: The development of methods for the direct functionalization of the C-H bonds on the pyridine (B92270) ring or the cyclobutyl group would provide more direct and atom-economical routes to new derivatives.
Radical Chemistry: Exploring the participation of this compound in radical-mediated reactions could open up new avenues for the synthesis of complex molecules.
Novel Scaffolds: Utilizing this compound as a starting material for the synthesis of more complex, polycyclic, or spirocyclic scaffolds that could be of interest in medicinal chemistry and materials science. The unique combination of the bulky, non-planar cyclobutyl group and the reactive iodo-substituent makes it an attractive building block for creating three-dimensional molecular architectures.
Q & A
Q. What are the key considerations for designing a reproducible synthesis protocol for 2-cyclobutyl-4-iodopyridine?
Methodological Answer:
- Optimize reaction conditions (e.g., solvent choice, temperature, stoichiometry) to ensure high yield and purity. For example, substituting polar aprotic solvents (e.g., DMF) may enhance iodination efficiency.
- Validate purity using HPLC or GC-MS and confirm structural identity via H/C NMR and IR spectroscopy. Cross-reference spectral data with literature to resolve ambiguities .
- Document safety protocols (e.g., handling iodine derivatives, waste disposal) and adhere to institutional guidelines for hazardous materials .
Q. How can researchers verify the stability of this compound under varying storage conditions?
Methodological Answer:
- Conduct accelerated stability studies by exposing the compound to heat, light, and humidity. Monitor degradation via TLC or spectroscopic methods.
- Compare degradation products with synthetic impurities using LC-MS to identify instability pathways.
- Standardize storage in inert atmospheres (argon) and amber glassware to minimize photolytic decomposition .
Q. What spectroscopic techniques are most reliable for characterizing this compound?
Methodological Answer:
- NMR : Use H NMR to confirm cyclobutyl proton environments and C NMR to resolve pyridine ring carbons. Note that iodine’s electronegativity deshields adjacent carbons.
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular ion peaks and isotopic patterns (iodine has a distinct I/I ratio).
- X-ray Crystallography : Resolve crystal structure to confirm stereochemistry if cyclobutyl substituents exhibit conformational rigidity .
Advanced Research Questions
Q. How can mechanistic studies elucidate the role of the cyclobutyl group in modulating this compound’s reactivity?
Methodological Answer:
- Perform kinetic isotope effects (KIE) or computational modeling (DFT) to assess steric/electronic contributions of the cyclobutyl moiety.
- Compare reaction rates with analogs (e.g., 4-iodopyridine derivatives lacking cyclobutyl groups) under identical conditions.
- Use Hammett plots to correlate substituent effects with reaction outcomes in cross-coupling reactions (e.g., Suzuki-Miyaura) .
Q. What strategies resolve contradictions in reported catalytic activity data for this compound in cross-coupling reactions?
Methodological Answer:
- Replicate experiments using standardized protocols (e.g., catalyst loading, solvent purity) to isolate variables.
- Analyze trace impurities (e.g., residual palladium) via ICP-MS, as they may inadvertently influence catalytic cycles.
- Publish negative results and raw datasets to facilitate meta-analyses and identify systemic biases .
Q. How can researchers design experiments to probe the environmental fate of this compound?
Methodological Answer:
- Conduct ecotoxicity assays (e.g., Daphnia magna bioassays) to assess acute/chronic effects.
- Use radiolabeled C or I isotopes to track biodegradation pathways in soil/water matrices.
- Partner with environmental chemists to model bioaccumulation potential using QSAR (Quantitative Structure-Activity Relationship) tools .
Methodological Frameworks
Q. What frameworks guide hypothesis formulation for studying this compound’s biological activity?
Methodological Answer:
- Apply PICO (Population: cell lines; Intervention: compound concentration; Comparison: controls; Outcome: IC) for structured bioactivity assays.
- Use FINER criteria to ensure hypotheses are Feasible, Interesting, Novel, Ethical, and Relevant. For example, prioritize assays aligning with understudied kinase targets .
Q. How should researchers address ethical challenges in collaborative studies involving this compound?
Methodological Answer:
- Draft collaboration agreements specifying data ownership, publication rights, and safety responsibilities.
- Submit protocols to institutional review boards (IRBs) if human-derived samples (e.g., enzymes) are used.
- Disclose conflicts of interest (e.g., industry partnerships) in manuscripts and grant applications .
Data Reporting Standards
Q. What metadata is essential for sharing synthetic protocols of this compound?
Methodological Answer:
- Include raw spectral files, chromatograms, and crystallographic data (CIF files) in supplementary materials.
- Annotate reaction schemes with CAS numbers, batch-specific yields, and equipment models (e.g., NMR spectrometer frequency).
- Follow FAIR principles (Findable, Accessible, Interoperable, Reusable) for long-term data archiving .
Q. How can researchers balance qualitative and quantitative data in studies on this compound’s mechanism of action?
Methodological Answer:
- Triangulate computational docking results (qualitative) with kinetic data (quantitative) to validate binding hypotheses.
- Use mixed-methods frameworks (e.g., concurrent nested design) to integrate spectroscopic observations with statistical models .
Future Directions
What unresolved questions warrant further investigation into this compound?
Methodological Answer:
- Explore its potential as a fluorophore or radiotracer by modifying the iodine moiety (e.g., F labeling for PET imaging).
- Investigate cyclobutyl ring-opening reactions under photoredox conditions to access novel heterocycles.
- Collaborate with material scientists to assess its utility in organic electronics (e.g., charge-transfer complexes) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
